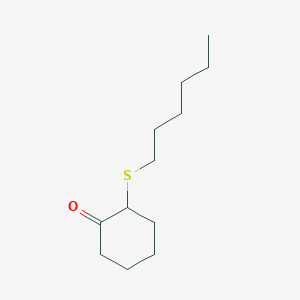
2-(Hexylsulfanyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexylsulfanyl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a hexylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with hexylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of catalysts like palladium or platinum can enhance the reaction rate and selectivity, making the process more viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hexylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hexylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hexylsulfanyl group can interact with biological membranes, potentially disrupting their function. The carbonyl group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone without the hexylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: A similar compound with a methylsulfanyl group instead of a hexylsulfanyl group.
2-(Hexylsulfanyl)cyclohexanol: The reduced form of 2-(Hexylsulfanyl)cyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more likely to interact with lipid membranes and potentially increasing its biological activity.
Eigenschaften
CAS-Nummer |
84040-12-0 |
|---|---|
Molekularformel |
C12H22OS |
Molekulargewicht |
214.37 g/mol |
IUPAC-Name |
2-hexylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H22OS/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h12H,2-10H2,1H3 |
InChI-Schlüssel |
YLEBIMJPMTWBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


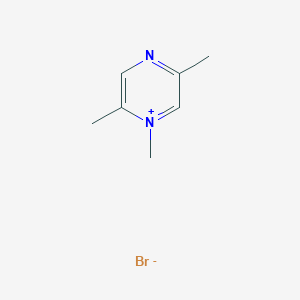

![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)
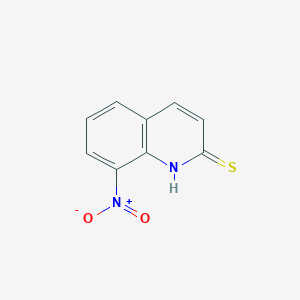
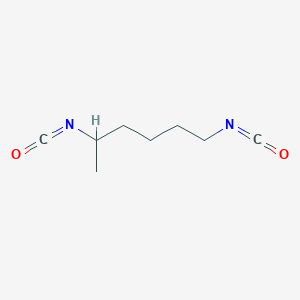
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)


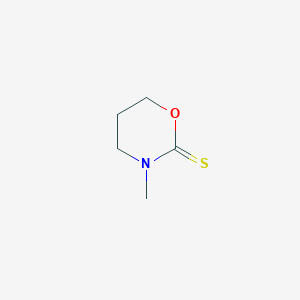
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)

![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)

